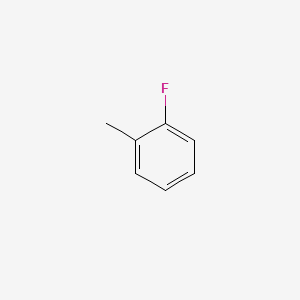

2-Fluorotoluene

Cat. No. B1218778

Key on ui cas rn:

95-52-3

M. Wt: 110.13 g/mol

InChI Key: MMZYCBHLNZVROM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06297405B1

Procedure details

229.30 g of aluminum chloride (mol. wt. 133.34; 1,719.7 mmol), 110.0 g (4-Methylanisole (mol. Wt. 122.17; 900.4 mmol), and about 500 g of 2-fluorotoluene (mol. Wt. 110.13; 4,540.1 mmol) were charged to a 2 liter Parr®-brand 4522 stainless steel reaction vessel. To this mixture was added 5 drops of concentrated HCl. The vessel was sealed, heated to 30° C., and purged three times with carbon monoxide with the pressure of the vessel increased to 100 psi for each purging. After the third purge, the vessel was vented and a final introduction of CO was made at a pressure of about 550 psi, the pressure at which the reaction was maintained for the total reaction time of about 66 hours (the reaction temperature was maintained at 30° C. for the duration as well). Once the reaction was complete, the resultant mixture (exhibiting a greenish-brown color) was poured into about 500 mL of ice water (which turned the solution a yellow color), to which was added 500 mL of cyclohexane. The top, organic layer was removed and washed three times with water using a separatory funnel and dried over magnesium sulfate. The residual organic phase was then distilled under vacuum to remove excess cyclohexane, 2-fluorotoluene, and left about 98.01 g of 4-fluoro-3-methylbenzaldehyde product (mol. Wt. 138.14; 709.5 mmol; yield of approximately 86.7%). The 4-fluoro-3-methylbenzaldehyde product may then be easily separated from any residual 4-methylanisole by conversion into its corresponding bisulfite adduct, filtration, and decomposition of the bisulfite adduct under acidic or basic conditions.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Parr®-brand 4522

Quantity

2 L

Type

solvent

Reaction Step One

Yield

86.7%

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Al+3].[Cl-].[Cl-].CC1C=C[C:9]([O:12]C)=CC=1.[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21]>Cl>[F:14][C:15]1[CH:20]=[CH:19][C:18]([CH:9]=[O:12])=[CH:17][C:16]=1[CH3:21] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

229.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

900.4 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C=C1)OC

|

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Parr®-brand 4522

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged three times with carbon monoxide with the pressure of the vessel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased to 100 psi for each purging

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the third purge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pressure at which the reaction was maintained for the total reaction time of about 66 hours (the reaction temperature

|

|

Duration

|

66 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at 30° C. for the duration as well)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured into about 500 mL of ice water (which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added 500 mL of cyclohexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The top, organic layer was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with water using a separatory funnel

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residual organic phase was then distilled under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess cyclohexane, 2-fluorotoluene

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=C(C=O)C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 709.5 mmol | |

| AMOUNT: MASS | 98.01 g | |

| YIELD: PERCENTYIELD | 86.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 131.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |